

Application Notes and Protocols for Tnik-IN-2 In Vitro Kinase Assays

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting in vitro kinase assays to evaluate the inhibitory activity of **Tnik-IN-2**, a potent and selective inhibitor of TRAF2- and NCK-interacting kinase (TNIK). TNIK is a serine/threonine kinase that is a key regulator in the Wnt signaling pathway, which is often dysregulated in various cancers, including colorectal cancer. [1][2][3][4][5] These assays are crucial for determining the potency and selectivity of **Tnik-IN-2**, making them an essential tool in preclinical drug discovery and development.

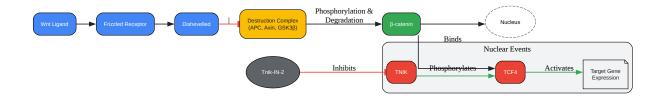
Mechanism of Action

TNIK functions as a critical activator of the Wnt signaling pathway by phosphorylating T-cell factor 4 (TCF4), which, in complex with β -catenin, drives the transcription of Wnt target genes. [4][5][6] Dysregulation of this pathway is a hallmark of many cancers.[1][2] **Tnik-IN-2** is designed to inhibit the kinase activity of TNIK, thereby blocking the phosphorylation of its substrates and suppressing the downstream signaling cascade that promotes cancer cell proliferation.[3]

Signaling Pathway

The diagram below illustrates the central role of TNIK in the Wnt signaling pathway and the inhibitory action of **Tnik-IN-2**.





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Caption: Wnt signaling pathway and the inhibitory role of Tnik-IN-2 on TNIK.

Quantitative Data Summary

The inhibitory activity of **Tnik-IN-2** against TNIK and a panel of other kinases can be quantified to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key parameter.

Table 1: Inhibitory Activity of **Tnik-IN-2** against Various Kinases

Kinase Target	Tnik-IN-2 IC50 (nM)	Reference Compound (e.g., Staurosporine) IC50 (nM)
TNIK	15.5 ± 2.1	8.2 ± 1.5
MINK1	2,500 ± 150	10.5 ± 2.0
MAP4K4	> 10,000	15.0 ± 3.1
ROCK1	8,750 ± 540	6.8 ± 1.2
PKA	> 10,000	5.5 ± 0.9

Data are representative and should be generated for each new batch of inhibitor.



Experimental Protocol: In Vitro Kinase Assay

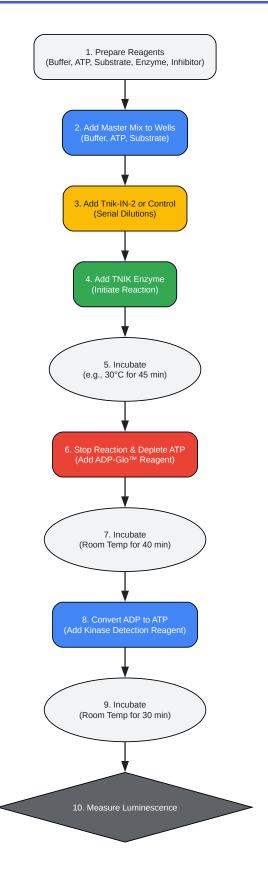
This protocol describes a luminescence-based kinase assay to measure the activity of TNIK and the inhibitory potential of **Tnik-IN-2**. The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by TNIK.

Materials and Reagents

- Recombinant human TNIK enzyme (e.g., BPS Bioscience, Cat# 11708)[7]
- Myelin Basic Protein (MBP) substrate (e.g., BPS Bioscience, Cat# 40535)[7]
- Tnik-IN-2 (dissolved in 100% DMSO)
- Staurosporine (positive control inhibitor)
- Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM MnCl₂, 50 μM DTT)[8]
- ATP solution (e.g., 500 μM in water)[7]
- ADP-Glo™ Kinase Assay Kit (Promega, Cat# V6930)[9]
- White, opaque 96-well or 384-well plates[7]
- Luminometer

Experimental Workflow Diagram





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Caption: Step-by-step workflow for the in vitro TNIK kinase assay.



Detailed Procedure

- Reagent Preparation:
 - o Thaw all reagents on ice.
 - Prepare a 1x Kinase Assay Buffer from a 5x stock.[7]
 - Prepare serial dilutions of Tnik-IN-2 and the control inhibitor (Staurosporine) in 1x Kinase Assay Buffer containing a constant percentage of DMSO (e.g., 10%) to create a 10-fold concentrated stock of each desired final concentration. The final DMSO concentration in the assay should not exceed 1%.[9]
 - Dilute the recombinant TNIK enzyme to the desired working concentration (e.g., 2.5 ng/μL)
 in 1x Kinase Assay Buffer.[7] Keep on ice.
- Assay Plate Setup:
 - Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and MBP substrate. For each 25 μL reaction, this would be:
 - 6 μL of 5x Kinase Assay Buffer
 - 0.5 μL of 500 μM ATP (final concentration 10 μM)
 - 0.5 μL of 5 mg/mL MBP (final concentration 100 μg/mL)
 - 5.5 μL of nuclease-free water
 - Add 12.5 μL of the master mix to each well of a white 96-well plate.
- Inhibitor Addition:
 - Add 2.5 μL of the serially diluted Tnik-IN-2 or control inhibitor to the appropriate wells.
 - For "Positive Control" (max kinase activity) and "Blank" (no enzyme) wells, add 2.5 μL of the diluent solution (buffer with DMSO).[9]
- Reaction Initiation:



- To the "Blank" wells, add 10 μL of 1x Kinase Assay Buffer.
- \circ Initiate the kinase reaction by adding 10 μ L of the diluted TNIK enzyme to all wells except the "Blank" wells. The total reaction volume is 25 μ L.
- Incubation:
 - Cover the plate and incubate at 30°C for 45 minutes.[7][9]
- Signal Detection (using ADP-Glo[™] Assay):
 - After the kinase reaction incubation, add 25 µL of ADP-Glo[™] Reagent to each well to stop the reaction and deplete the remaining ATP.
 - Incubate the plate at room temperature for 40 minutes.[8]
 - Add 50 μL of Kinase Detection Reagent to each well to convert the ADP generated by the kinase reaction into ATP.
 - Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.
 [8]
- Data Acquisition:
 - Measure the luminescence of each well using a plate-reading luminometer.
 - Subtract the "Blank" reading from all other measurements.
- Data Analysis:
 - Calculate the percent inhibition for each concentration of Tnik-IN-2 relative to the positive control (no inhibitor).
 - Plot the percent inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).



This protocol provides a robust framework for assessing the inhibitory activity of **Tnik-IN-2**. For optimal results, it is recommended to perform a titration of the TNIK enzyme and ATP to ensure the assay is conducted under linear conditions.[8] Alternative non-radioactive and radioactive methods can also be employed for detection.[10]

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